molecular formula C19H17N3O2 B3020280 4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866050-28-4

4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B3020280
CAS RN: 866050-28-4
M. Wt: 319.364
InChI Key:
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Description

The compound “4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one” is a derivative of quinazoline . Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water .


Synthesis Analysis

The synthesis of quinazoline derivatives has been reported in various studies. For instance, an iodine promoted tandem oxidative condensation of benzylamines and 2-methylquinazolin-4-(3H)-ones was developed to yield imidazo[1,5-a]quinazolin-5(4H)-ones via dual C(sp3)–H amination under metal-free conditions . Another method developed for the synthesis of quinazolin-4(3H)-ones involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .


Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives have been explored in various studies. An efficient electrochemical dual C(sp3)–H amination was developed under metal-free and chemical oxidant-free conditions . This reaction features a broad substrate scope, regulation of the product distribution, mild conditions, and scalable preparation .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . More specific physical and chemical properties of “this compound” are not available in the retrieved papers.

Future Directions

The future directions in the research of quinazoline derivatives could involve exploring their potential medicinal applications, developing more efficient synthesis methods, and studying their physical and chemical properties in more detail. The development of greener synthesis methods, such as the iodine promoted tandem oxidative condensation and the visible light-induced condensation cyclization , is a promising direction in this field.

properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-10-18-21(12-14-6-5-7-15(11-14)24-2)19(23)16-8-3-4-9-17(16)22(18)20-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCOELBOBWGEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326106
Record name 4-[(3-methoxyphenyl)methyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866050-28-4
Record name 4-[(3-methoxyphenyl)methyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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